molecular formula C16H21N3O3S3 B2958661 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide CAS No. 1396687-35-6

1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2958661
CAS No.: 1396687-35-6
M. Wt: 399.54
InChI Key: NMKMJIJOIANUEE-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.

    Coupling of the Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as a methylene group, through a nucleophilic substitution reaction.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, alcohols, dimethylformamide (DMF), triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide
  • 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate
  • 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylamide

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methylsulfonyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S3/c1-11-14(24-16(18-11)13-4-3-9-23-13)10-17-15(20)12-5-7-19(8-6-12)25(2,21)22/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKMJIJOIANUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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